Cas no 223387-33-5 ((2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid)

(2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid structure
223387-33-5 structure
Product Name:(2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid
CAS-nummer:223387-33-5
MF:C142H118O20
MW:2144.44436120987
CID:5053835
Update Time:2023-11-22

(2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,2''R,3R,3''R,4R)-2,2''-Bis[3,4-bis(phenylmethoxy)phenyl]-3,3'',4,4''-tetrahydro-5,5'',7,7''-tetrakis(phenylmethoxy)[4,8''-bi-2H-1-benzopyran]-3,3''-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid
    • Benzoic acid, 3,4,5-tris(phenylmethoxy)-, (2R,2'R,3R,3'R,4R)-2,2'-bis[3,4-bis(phenylmethoxy)phenyl]-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester
    • (2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid
    • Inchi: 1S/C142H118O20/c143-141(115-77-127(153-93-107-59-31-9-32-60-107)138(157-97-111-67-39-13-40-68-111)128(78-115)154-94-108-61-33-10-34-62-108)160-131-83-118-121(148-88-102-49-21-4-22-50-102)84-125(152-92-106-57-29-8-30-58-106)133(137(118)161-135(131)113-71-73-119(146-86-100-45-17-2-18-46-100)122(75-113)149-89-103-51-23-5-24-52-103)134-132-124(151-91-105-55-27-7-28-56-105)81-117(145-85-99-43-15-1-16-44-99)82-126(132)159-136(114-72-74-120(147-87-101-47-19-3-20-48-101)123(76-114)150-90-104-53-25-6-26-54-104)140(134)162-142(144)116-79-129(155-95-109-63-35-11-36-64-109)139(158-98-112-69-41-14-42-70-112)130(80-116)156-96-110-65-37-12-38-66-110/h1-82,84,131,134-136,140H,83,85-98H2/t131-,134-,135-,136-,140-/m1/s1
    • InChI-sleutel: ANWPVEZHSBOWPW-NPBDBRHHSA-N
    • LACHT: [C@H]1(C2=CC=C(OCC3=CC=CC=C3)C(OCC3=CC=CC=C3)=C2)OC2=CC(OCC3=CC=CC=C3)=CC(OCC3=CC=CC=C3)=C2[C@H](C2=C3O[C@H](C4=CC=C(OCC5=CC=CC=C5)C(OCC5=CC=CC=C5)=C4)[C@H](OC(=O)C4=CC(OCC5=CC=CC=C5)=C(OCC5=CC=CC=C5)C(OCC5=CC=CC=C5)=C4)CC3=C(OCC3=CC=CC=C3)C=C2OCC2=CC=CC=C2)[C@H]1OC(=O)C1=CC(OCC2=CC=CC=C2)=C(OCC2=CC=CC=C2)C(OCC2=CC=CC=C2)=C1

(2R,2'R,3R,3'R,4R)-2,2'-Bis3,4-bis(phenylmethoxy)phenyl-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)4,8'-bi-2H-1-benzopyran-3,3'-diyl Ester 3,4,5-Tris(phenylmethoxy)-benzoic Acid Prijsmeer >>

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